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Compound of Interest

Compound Name: m-PEG12-azide

cat. No.: 83028520

An In-Depth Technical Guide to m-PEG12-Azide for Bioconjugation

Core Overview of m-PEG12-Azide

m-PEG12-azide is a high-purity, monodisperse polyethylene glycol (PEG) linker that is
functionalized with a terminal azide group (-N3) and a methoxy (-OCH3) cap at the other end.
[1] Its discrete chain length of 12 ethylene glycol units provides a defined spacer arm of 44.0 A,
ensuring reproducibility in bioconjugation applications.[1] The inherent properties of the PEG
backbone—hydrophilicity, biocompatibility, and flexibility—make it an invaluable tool for
improving the solubility and stability of therapeutic agents and biomolecules.[2]

The key feature of m-PEG12-azide is its terminal azide group, which serves as a highly
selective and stable chemical handle for "click chemistry” reactions.[2][3] This allows for the
efficient and specific covalent attachment of the PEG linker to molecules containing a
compatible functional group, such as an alkyne. This reagent is widely used in pharmaceutical
and biotechnology research for applications including the development of antibody-drug
conjugates (ADCs), PROTACs, PEGylation of proteins, and surface modification of materials.

Physicochemical Properties

The quantitative data for m-PEG12-azide are summarized in the table below, providing key
parameters for researchers and drug development professionals.
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Property Value Citations
Molecular Formula C25H51N3012
Molecular Weight 585.69 g/mol (or 585.7 g/mol )
) =>95% to >98% (typically
Purity )
determined by HPLC)
Appearance Colorless to light yellow liquid
Water, DMSO, DMF, DCM,
Solubility Methylene Chloride,
Acetonitrile
Spacer Arm Length 38 atoms, 44.0 A

" -20°C, sealed away from
Storage Conditions ]
moisture

CAS Number 89485-61-0 or 2170098-29-8

Bioconjugation Chemistry: The "Click" Reaction

The azide group of m-PEG12-azide is primarily utilized in cycloaddition reactions with alkynes,
a cornerstone of "click chemistry." These reactions are highly efficient, selective, and
biocompatible, proceeding with high yields under mild aqueous conditions. Two primary
pathways are employed for this purpose:

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This is the most common click
reaction, where a copper(l) catalyst mediates the reaction between the terminal azide of m-
PEG12-azide and a terminal alkyne on a target molecule. This forms a stable, covalent 1,4-
disubstituted 1,2,3-triazole linkage.

o Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that
utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne
(BCN). The inherent ring strain of the cyclooctyne allows it to react spontaneously with the
azide, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for
use in living systems.
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Bioconjugation Components
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Caption: General workflow of bioconjugation using m-PEG12-azide.
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Caption: Comparison of CUAAC and SPAAC bioconjugation pathways.

Key Applications in Drug Development and
Research

The versatility of m-PEG12-azide makes it a crucial component in several advanced
therapeutic and diagnostic platforms.

PEGylation of Biologics: The covalent attachment of m-PEG12-azide to proteins, peptides,
or oligonucleotides improves their pharmacokinetic and pharmacodynamic properties.
PEGylation enhances aqueous solubility, increases in-vivo circulation half-life by reducing
renal clearance, and can shield the biomolecule from proteolytic degradation.

Antibody-Drug Conjugates (ADCSs): In ADCs, the PEG linker serves to connect a potent
cytotoxic drug (payload) to a monoclonal antibody. The m-PEG12-azide linker can help to
balance the hydrophobicity of the payload, improve the overall solubility of the ADC, and
potentially reduce aggregation.

PROTACSs (PROteolysis TArgeting Chimeras): m-PEG12-azide is an ideal PEG-based linker
for synthesizing PROTACs. PROTACS are heterobifunctional molecules that recruit a target
protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The
PEG linker bridges the target-binding ligand and the E3 ligase-binding ligand.

Drug Delivery and Nanotechnology: This linker is used to functionalize nanoparticles,
liposomes, and micelles. The hydrophilic PEG chain on the surface of these carriers
improves their stability in circulation ("stealth” properties) and allows for the attachment of
targeting ligands via the azide group for site-specific drug delivery.

Surface Modification: m-PEG12-azide is used to modify the surfaces of biosensors, medical
implants, and microarrays. The PEG layer reduces non-specific protein adsorption, while the
azide group provides a point of attachment for capturing specific biomolecules.

Caption: Structure of a PROTAC molecule highlighting the PEG linker.
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Experimental Protocols

The following are generalized protocols for performing bioconjugation with m-PEG12-azide.
Optimization may be required based on the specific properties of the molecule to be
conjugated.

Protocol 1: Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol is a starting point for conjugating m-PEG12-azide to a molecule containing a
terminal alkyne.

Materials and Reagents:

m-PEG12-azide

Alkyne-modified biomolecule (e.g., protein, peptide)

Copper(ll) sulfate (CuS0O4) or Copper(l) bromide (CuBr)

Tris(benzyltriazolylmethyl)amine (TBTA) ligand

Sodium Ascorbate (freshly prepared 100 mM solution)

Solvent: Degassed, biology-grade water, DMSO, or a mixture

Purification system (e.g., SEC, dialysis, HPLC)
Methodology:
o Preparation of Reactants:

o Dissolve the alkyne-modified biomolecule in the chosen reaction buffer (e.g., phosphate-
buffered saline, pH 7.4).

o Dissolve m-PEG12-azide in the same buffer or a compatible co-solvent like DMSO. A5 to
10-fold molar excess of the PEG-azide over the alkyne-biomolecule is a common starting
point.
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Preparation of Catalyst Solution (if using CuSO4):

o Prepare a stock solution of the copper-TBTA complex. Mix equimolar amounts of CuSO4
and TBTA in your reaction solvent.

Reaction Assembly:
o To the solution of the alkyne-biomolecule, add the m-PEG12-azide solution. Mix gently.

o Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
This reduces Cu(ll) to the active Cu(l) state.

o Initiate the reaction by adding the copper catalyst solution to a final concentration of 0.1-1
mM.

Incubation:

o Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.
Gentle agitation can improve efficiency.

Purification:

o Remove unreacted PEG reagent, catalyst, and other small molecules by a suitable
method. For proteins, size-exclusion chromatography (SEC) or dialysis are effective. For
smaller molecules, reverse-phase HPLC may be necessary.

Characterization:

o Confirm successful conjugation using techniques such as SDS-PAGE (for proteins,
showing a mass shift), mass spectrometry, or HPLC.
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Caption: Experimental workflow for a typical CUAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
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This protocol is for conjugating m-PEG12-azide to a molecule functionalized with a strained
alkyne (e.g., DBCO, BCN).

Materials and Reagents:

m-PEG12-azide

Strained alkyne-modified biomolecule (e.g., DBCO-protein)

Solvent: Aqueous buffer (e.g., PBS, pH 7.4)

Purification system (e.g., SEC, dialysis, HPLC)

Methodology:

Preparation of Reactants:
o Dissolve the strained alkyne-modified biomolecule in the reaction buffer.

o Dissolve m-PEG12-azide in the same buffer. A 1.5 to 3-fold molar excess of the PEG-
azide is often sufficient due to the high reaction efficiency.

Reaction Assembly:
o Combine the solutions of the alkyne-biomolecule and m-PEG12-azide. Mix gently.

Incubation:

o The reaction proceeds spontaneously. Incubate at room temperature for 2-12 hours or at
4°C for 12-24 hours. Reaction times vary depending on the specific strained alkyne used.

Purification:

o Purify the conjugate using a method appropriate for the biomolecule, as described in the
CUuAAC protocol, to remove any unreacted PEG reagent.

Characterization:
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o Confirm conjugation using appropriate analytical techniques (SDS-PAGE, mass
spectrometry, HPLC).

Conclusion

m-PEG12-azide is a powerful and versatile chemical tool for modern bioconjugation. Its well-
defined, hydrophilic PEG spacer enhances the physicochemical properties of biomolecules,
while its terminal azide group enables highly efficient and specific ligation through click
chemistry. The availability of both copper-catalyzed and strain-promoted reaction pathways
provides researchers with the flexibility to perform conjugations in a wide range of contexts,
from simple in-vitro labeling to complex modifications within living systems. These attributes
make m-PEG12-azide an essential reagent for advancing the fields of drug delivery,
diagnostics, and targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. vectorlabs.com [vectorlabs.com]

2. chemimpex.com [chemimpex.com]

3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

 To cite this document: BenchChem. [m-PEG12-azide for bioconjugation overviewl].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028520#m-pegl2-azide-for-bioconjugation-
overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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